7-Bromo-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-BROMO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a bromine atom, a nitrophenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of the bromine atom into the chromeno-pyrrole structure.
Nitration: Addition of the nitrophenyl group through nitration reactions.
Oxolane Ring Formation: Incorporation of the oxolane ring via cyclization reactions.
Final Assembly: Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromeno-pyrrole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Exploration of its potential as a pharmacophore in drug design.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigation of its efficacy and safety as a therapeutic agent.
Diagnostics: Potential use in diagnostic assays.
Industry
Materials Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-BROMO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-BROMO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno-pyrrole derivatives, nitrophenyl compounds, and brominated organic molecules.
Uniqueness
Structural Complexity: The combination of bromine, nitrophenyl, and oxolane groups in a single molecule is unique.
Its diverse functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17BrN2O6 |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
7-bromo-1-(4-nitrophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17BrN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h3-8,10,15,19H,1-2,9,11H2 |
InChI Key |
QNFZZDMHSGQHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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